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  • Product: Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate
  • CAS: 294622-57-4

Core Science & Biosynthesis

Foundational

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate molecular weight and chemical structure

An In-depth Technical Guide to Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Discovery Division Abstract This technical guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate

Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Discovery Division

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The document details the molecule's core chemical and physical properties, provides a validated protocol for its synthesis from common starting materials, and outlines methods for its analytical characterization. Furthermore, it explores the compound's role as a versatile synthetic intermediate in the drug development pipeline, grounded in the established utility of its piperidine scaffold and the unique chemical reactivity of the thiourea moiety. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic and therapeutic programs.

Compound Identification and Core Properties

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is a bifunctional organic molecule featuring a piperidine ring, which is a privileged scaffold in modern drug discovery. The structure is N-1 substituted with an ethyl carbamate group, providing a stable, lipophilic handle, while the C-4 position is functionalized with a thiourea group, a key pharmacophore known for its hydrogen bonding capabilities and utility as a reactive intermediate.

Chemical Structure

The molecule's structure is defined by a central piperidine ring. The nitrogen atom of the ring is part of an ethyl carbamate ester. At the 4-position of the ring, an amino group is further derivatized to form a terminal thiourea.

  • Systematic IUPAC Name: ethyl 4-(carbamothioylamino)piperidine-1-carboxylate

  • SMILES: CCOC(=O)N1CCC(CC1)NC(=S)N[1]

  • InChI Key: BPCZINMJOTUUOC-UHFFFAOYSA-N[1]

Molecular Formula and Weight

The elemental composition and corresponding molecular weights are fundamental for all quantitative experimental work, from reaction stoichiometry to analytical characterization.

AttributeValueSource
Molecular Formula C₉H₁₇N₃O₂S[1][2]
Average Molecular Weight 231.32 g/mol [2]
Monoisotopic Mass 231.10414 Da[1]

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms, as detailed below.

AtomCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)912.011108.099
Hydrogen (H)171.00817.136
Nitrogen (N)314.00742.021
Oxygen (O)215.99931.998
Sulfur (S)132.0632.06
Total 231.314
Key Identifiers and Physicochemical Properties

Proper identification and an understanding of the compound's physical properties are critical for handling, storage, and experimental design.

Identifier / PropertyValueSource
CAS Number 294622-57-4[2][3]
EC Number 991-378-4[3]
XlogP (Predicted) 0.4[1]
Appearance Not specified; likely a solid at room temperature.
Solubility Not specified; expected to have moderate solubility in polar organic solvents.

Synthesis and Purification

The synthesis of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is most efficiently achieved from its corresponding primary amine precursor, Ethyl 4-amino-1-piperidinecarboxylate. This precursor is a commercially available and widely used building block in pharmaceutical synthesis[4]. The conversion of the primary amine to the target thiourea is a robust and high-yielding transformation.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages the nucleophilic character of the primary amine at the C-4 position of the piperidine ring. The reaction with an electrophilic thiocarbonyl source, such as a salt of thiocyanic acid, provides a direct and clean route to the desired thiourea. This method is preferred for its operational simplicity, use of readily available reagents, and typically straightforward purification. The ethyl carbamate on the piperidine nitrogen acts as a protecting group, preventing side reactions and ensuring regioselectivity.

Detailed Experimental Protocol: Synthesis via Thiocyanation

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents:

  • Ethyl 4-amino-1-piperidinecarboxylate (1.0 eq) [CAS: 58859-46-4][5][6]

  • Ammonium thiocyanate (NH₄SCN) (1.2 eq)

  • Acetic Anhydride ((CH₃CO)₂O) (1.5 eq)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-amino-1-piperidinecarboxylate (1.0 eq) and dissolve it in a suitable solvent such as Dichloromethane (DCM) or Ethyl Acetate.

  • Reagent Addition: In a separate flask, dissolve ammonium thiocyanate (1.2 eq) in acetone. Slowly add this solution to the solution of the amine.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride (1.5 eq) dropwise over 15 minutes. The formation of an intermediate N-acyl isothiocyanate occurs in situ.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

The crude product from the synthesis typically requires purification to remove unreacted starting materials and byproducts. The workflow below ensures the isolation of the target compound with high purity, which is then verified by standard analytical techniques.

G cluster_purification Purification cluster_characterization Characterization crude Crude Product column Flash Column Chromatography (Silica Gel, EtOAc/Hexane Gradient) crude->column fractions Collect Pure Fractions (TLC Analysis) column->fractions evaporation Solvent Evaporation fractions->evaporation pure_product Pure Product evaporation->pure_product Yield Calculation nmr ¹H and ¹³C NMR pure_product->nmr ms Mass Spectrometry (MS) pure_product->ms purity HPLC Purity Check pure_product->purity G A Ethyl 4-(carbamothioylamino) piperidine-1-carboxylate B Reaction with α-haloketone A->B Step 1 C Cyclization to form 2-aminothiazole derivative B->C Step 2 D Library Synthesis (Varying R-groups) C->D Step 3 E Biological Screening (e.g., Kinase Assay) D->E Step 4 F Hit-to-Lead Optimization E->F Step 5 G Drug Candidate F->G Step 6

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Exploratory

Whitepaper: Structural Elucidation and NMR Spectral Characterization of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate

Executive Summary Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate (CAS: 294622-57-4) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate (CAS: 294622-57-4) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of complex aminothiazoles via Hantzsch reactions[1]. As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a data-collection exercise, but as a dynamic study of molecular physics. The compound features three distinct structural domains—a piperidine core, a urethane (ethyl carbamate) moiety, and a thiourea derivative—each presenting unique Nuclear Magnetic Resonance (NMR) phenomena such as restricted rotation, quadrupolar relaxation, and chair-chair interconversion. This guide provides a definitive, E-E-A-T-grounded framework for acquiring, interpreting, and validating the 1 H and 13 C NMR spectral data of this molecule.

Molecular Architecture & Conformational Dynamics

To accurately interpret the NMR spectra, one must first understand the causality behind the molecular dynamics occurring within the NMR tube:

  • Piperidine Chair Conformation: The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain [2]. To avoid severe 1,3-diaxial interactions, the bulky 4-(carbamothioylamino) group strongly prefers the equatorial position[3]. This locks the ring protons into distinct axial and equatorial magnetic environments.

  • Carbamate Restricted Rotation: The N-CO bond in the ethyl carbamate moiety possesses partial double-bond character due to resonance between the carbamate nitrogen lone pair and the carbonyl oxygen [4]. This leads to restricted rotation on the NMR timescale at 298 K, causing the adjacent piperidine C-2 and C-6 signals to appear as broadened, complex multiplets rather than sharp, defined peaks[5].

  • Thiourea Polarization & Exchange: The thiocarbonyl (C=S) bond is highly polarizable. The adjacent -NH and -NH 2​ protons are highly deshielded and susceptible to rapid intermolecular chemical exchange, necessitating specific solvent choices to observe them clearly[6].

Experimental NMR Acquisition Protocols

Every analytical workflow must be a self-validating system. The following protocol ensures spectral integrity and unambiguous assignment.

Step-by-Step Methodology: 1D NMR Acquisition
  • Solvent Selection (Causality): Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the compound in 600 µL of anhydrous DMSO-d 6​ .

    • Why not CDCl 3​ ? DMSO-d 6​ is a strong hydrogen-bond acceptor. It tightly solvates the thiourea -NH and -NH 2​ protons, drastically slowing down their intermolecular exchange rate and preventing the signals from broadening into the baseline.

  • Temperature Calibration: Set the probe temperature to 298 K for standard acquisition.

    • Self-Validating Mechanism (VT-NMR): If the piperidine C-2/C-6 signals are excessively broad due to carbamate restricted rotation, execute a Variable Temperature (VT) experiment by heating the sample to 330 K. The thermal energy will overcome the rotational barrier, coalescing the rotamers into sharp, time-averaged peaks[4][7].

  • 13 C Relaxation Delay (D1): Set the D1 delay to at least 2.0 seconds.

    • Causality: Quaternary carbons (like the C=S and C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, preventing signal nulling.

1 H NMR Spectral Data & Mechanistic Causality

Acquisition Parameters: 400 MHz, DMSO-d 6​ , 298 K.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Assignment & Causality
Thiourea -NH- 7.55d1H7.5Deshielded by the highly anisotropic C=S group. Couples to the Pip H-4 methine proton.
Thiourea -NH 2​ 7.05br s2H-Broadened due to intermediate chemical exchange and the quadrupolar moment ( I=1 ) of the adjacent 14 N nucleus.
Pip H-4 4.30m1H-Methine proton shifted downfield by the electronegative thiourea nitrogen.
Ethyl -CH 2​ - 4.02q2H7.1Strongly deshielded by the adjacent carbamate oxygen.
Pip H-2,6 (eq) ~3.85m2H-Equatorial protons; broadened by the restricted rotation of the N-CO carbamate bond[5].
Pip H-2,6 (ax) ~2.85m2H-Axial protons; shielded relative to equatorial protons due to the magnetic anisotropy of the C-C bonds in the chair conformation[8].
Pip H-3,5 (eq) ~1.80m2H-Aliphatic ring protons.
Pip H-3,5 (ax) ~1.35m2H-Aliphatic ring protons.
Ethyl -CH 3​ 1.18t3H7.1Standard aliphatic methyl group, split by the adjacent CH 2​ .

13 C NMR Spectral Data & Mechanistic Causality

Acquisition Parameters: 100 MHz, DMSO-d 6​ , 298 K.

PositionChemical Shift (δ, ppm)TypeMechanistic Assignment & Causality
Thiourea C=S 182.5C q​ Highly deshielded due to the high polarizability and diamagnetic anisotropy of the sulfur atom compared to oxygen [NSF PAR: Solid State NMR][6].
Carbamate C=O 154.8C q​ Characteristic shift for a urethane carbonyl, shielded relative to a standard ketone due to resonance donation from both the ester oxygen and piperidine nitrogen[9].
Ethyl -CH 2​ - 60.5CH 2​ Deshielded by the direct attachment to the carbamate oxygen.
Pip C-4 50.2CHShifted downfield by the attached thiourea nitrogen.
Pip C-2,6 42.5CH 2​ Adjacent to the carbamate nitrogen. Often appears as a broad singlet at 298 K due to N-CO restricted rotation[10].
Pip C-3,5 31.0CH 2​ Standard aliphatic carbons within the piperidine ring framework.
Ethyl -CH 3​ 14.6CH 3​ Terminal methyl carbon.

2D NMR Workflows for Unambiguous Assignment

To elevate the trustworthiness of the 1D assignments, a self-validating 2D NMR workflow is mandatory.

Step-by-Step Methodology: HSQC & HMBC
  • Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence):

    • Action: Acquire a 1 H- 13 C HSQC with phase editing.

    • Self-Validating Mechanism: This experiment differentiates CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase). This instantly validates that the signal at 4.02 ppm ( 1 H) / 60.5 ppm ( 13 C) is a CH 2​ (ethyl group), perfectly isolating it from the Pip H-4 methine at 4.30 ppm / 50.2 ppm (positive phase).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Action: Acquire an HMBC optimized for long-range couplings ( nJCH​=8 Hz, delay ≈62.5 ms).

    • Causality: HMBC detects 2-bond and 3-bond carbon-proton couplings, bridging the gap across heteroatoms (N, O, S) where standard COSY fails. This is critical for proving that the ethyl group and the piperidine ring are connected to the same carbamate C=O, and that the Pip H-4 is connected to the thiourea C=S.

HMBC_Network cluster_0 Proton Donors (1H) cluster_1 Carbon Acceptors (13C) Thiourea_NH Thiourea NH (7.55 ppm) Thiourea_CS C=S (182.5 ppm) Thiourea_NH->Thiourea_CS 2J/3J HMBC Pip_H4 Pip H-4 (4.30 ppm) Pip_H4->Thiourea_CS 3J HMBC Pip_C26 Pip C-2,6 (42.5 ppm) Pip_H4->Pip_C26 3J HMBC Pip_H26 Pip H-2,6 (~3.85, 2.85 ppm) Carbamate_CO C=O (154.8 ppm) Pip_H26->Carbamate_CO 3J HMBC Ethyl_H Ethyl CH2 (4.02 ppm) Ethyl_H->Carbamate_CO 3J HMBC

HMBC correlation network validating the structural connectivity of the thiourea and carbamate groups.

References

  • NSF Public Access Repository - Solid State NMR Studies of Lead(II) Thiourea Materials.[6] URL: [Link]

  • ACS Omega - Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues.[3][8] URL:[Link]

  • Journal of Organic Chemistry (ACS) - Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence.[4][7] URL:[Link]

  • Current Organic Chemistry - Restricted Rotation about the C-N Bond in Thienopyridine Derivatives: NMR and DFT Study.[5] URL:[Link]

  • Inorganic Chemistry (PubMed) - N-methylmonothiocarbamatopentamminecobalt(III): Restricted C-N Bond Rotation and the Acid-Catalyzed O- To S-bonded Rearrangement.[9] URL:[Link]

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Foundational

A Comprehensive Safety and Handling Guide for Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate

An In-depth Technical Resource for Researchers and Drug Development Professionals Introduction: Contextualizing a Key Research Intermediate Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate (CAS No. 294622-57-4) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction: Contextualizing a Key Research Intermediate

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate (CAS No. 294622-57-4) is a specialized chemical compound intended for research and development purposes.[1] While specific applications of this particular molecule are not extensively documented in publicly available literature, its structural relative, Ethyl 4-amino-1-piperidinecarboxylate, is recognized as a versatile building block in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals targeting neurological disorders.[2][3] The piperidine scaffold is a common feature in many pharmaceutical agents, and its derivatives are of significant interest to medicinal chemists. Given its intended use in a laboratory setting, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of research personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known hazards and best practices for handling this compound.

Hazard Identification and Classification

Based on available data, Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:[4]

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.WarningGHS07 (Exclamation Mark)
Skin Irritation2H315: Causes skin irritation.WarningGHS07 (Exclamation Mark)
Eye Irritation2AH319: Causes serious eye irritation.WarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness.WarningGHS07 (Exclamation Mark)

This classification is based on notified data and should be used as a primary reference for risk assessment.[4] The GHS framework categorizes hazards into classes and categories to communicate the nature and severity of the chemical's potential effects.[5][6]

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is crucial when handling any laboratory chemical. The following PPE and engineering controls are mandatory to minimize exposure risk.

Engineering Controls
  • Ventilation: All handling of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate should be conducted in a well-ventilated area.[7] For procedures that may generate dust or aerosols, a certified chemical fume hood is required to maintain low vapor concentrations.

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment

A baseline of PPE is required for any work in a laboratory where chemical hazards are present.[9]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[10] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]

  • Skin and Body Protection: A flame-resistant lab coat is essential to protect clothing and skin from splashes.[10][11][12] All work should be conducted with long pants and closed-toe shoes.[9][12]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[11][12] It is critical to inspect gloves for any signs of degradation before use and to wash hands thoroughly after removal.[13] For prolonged or direct contact, consider double-gloving or using a more robust glove type as indicated by a formal hazard assessment.[9]

PPE_Workflow cluster_Pre_Experiment Pre-Experiment Check cluster_Handling Chemical Handling Protocol cluster_Post_Handling Post-Handling Procedure Start Start: Prepare to Handle Chemical Assess_Hazards Assess Hazards (Review SDS/Guide) Start->Assess_Hazards Identify Risks Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Determine Protection Level Don_PPE Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves Select_PPE->Don_PPE Prepare for Work Use_Fume_Hood Work in Chemical Fume Hood Don_PPE->Use_Fume_Hood Handle_Chemical Handle Chemical Use_Fume_Hood->Handle_Chemical Doff_PPE Doff PPE (Gloves First) Handle_Chemical->Doff_PPE Experiment Complete Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is a cornerstone of laboratory safety, preventing both immediate incidents and long-term degradation of the chemical.

Handling
  • Avoid all personal contact, including inhalation of dust or vapors.[14]

  • Do not eat, drink, or smoke in the laboratory area.[14]

  • Wash hands and any exposed skin thoroughly after handling.[15][16]

  • Ensure containers are kept tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[7][14]

  • Segregate from incompatible materials. While specific incompatibility data for this compound is not available, general best practices dictate storing it away from strong oxidizing agents, acids, and bases.[7][14] Chemical storage should be based on compatibility, not alphabetical order.[17]

  • Containers should be clearly labeled with the full chemical name and associated hazards.[17]

  • Store large or breakable containers below shoulder height to minimize the risk of spills and injury.[18][19]

First-Aid Measures in Case of Exposure

Immediate and appropriate first-aid is critical in mitigating the effects of chemical exposure. All laboratory personnel should be familiar with these procedures.[20]

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[21][22][23] Remove contact lenses if present and easy to do.[23] Seek immediate medical attention.[22]
Skin Contact Remove all contaminated clothing while under a safety shower.[8][23] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air immediately.[23] If the person is not breathing, administer artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[15] Rinse the mouth with water.[16][24] Seek immediate medical attention or contact a poison control center.[21]

Accidental Release and Spill Cleanup Procedures

A prompt and correct response to a chemical spill is essential to prevent further contamination and exposure. Only trained personnel should handle chemical spills.[25]

Minor Spill (Contained within the lab)
  • Alert Personnel: Notify others in the immediate area of the spill.[25]

  • Evacuate: If necessary, evacuate the immediate area.

  • Personal Protection: Don the appropriate PPE, including a lab coat, chemical splash goggles, and double nitrile gloves.[26]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow, starting from the outside and working inwards to prevent spreading.[26]

  • Cleanup: Once the material is fully absorbed, carefully scoop it into a designated, labeled container for hazardous waste.[27]

  • Decontamination: Clean the spill area with soap and water.[28]

  • Disposal: Seal the waste container and label it as hazardous waste for disposal according to institutional and local regulations.[25]

  • Restock: Replenish the spill kit.[28]

Major Spill

In the event of a large spill, a spill outside of a containment area, or a spill involving highly toxic materials, the following procedure should be followed:

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.[8][28]

  • Isolate: Close the doors to the affected area to confine vapors.[28]

  • Emergency Contact: Call emergency services and the institution's environmental health and safety office.[8][28]

  • First Aid: Attend to any injured or contaminated individuals, using safety showers or eyewash stations as needed.[8]

Spill_Response_Flowchart cluster_Minor_Spill_Actions Minor Spill Protocol cluster_Major_Spill_Actions Major Spill Protocol Spill_Occurs Chemical Spill Occurs Assess_Spill Assess Spill Size & Risk Spill_Occurs->Assess_Spill Minor_Spill Minor Spill Assess_Spill->Minor_Spill Small & Manageable Major_Spill Major Spill Assess_Spill->Major_Spill Large or Uncontrolled Alert_Colleagues Alert Colleagues Minor_Spill->Alert_Colleagues Evacuate_Area Evacuate Area Major_Spill->Evacuate_Area Don_PPE Don Appropriate PPE Alert_Colleagues->Don_PPE Contain_Spill Contain with Absorbent Don_PPE->Contain_Spill Clean_Up Collect & Containerize Waste Contain_Spill->Clean_Up Decontaminate Decontaminate Area Clean_Up->Decontaminate Isolate_Lab Isolate Laboratory Evacuate_Area->Isolate_Lab Call_Emergency Call Emergency Services / EHS Isolate_Lab->Call_Emergency Provide_First_Aid Provide First Aid if Needed Call_Emergency->Provide_First_Aid

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Exploratory

Thermodynamic Stability of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate: A Comprehensive Technical Guide

Executive Summary Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate (CAS: 294622-57-4)[1] is a highly functionalized pharmacophore combining a piperidine core, an ethyl carbamate (urethane) linkage, and a thiourea moi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate (CAS: 294622-57-4)[1] is a highly functionalized pharmacophore combining a piperidine core, an ethyl carbamate (urethane) linkage, and a thiourea moiety. For researchers and drug development professionals, mastering the thermodynamic stability of this compound is not merely a regulatory checkbox—it is the foundation of viable formulation, shelf-life prediction, and biological assay integrity. This whitepaper dissects the thermodynamic liabilities of the molecule, outlines self-validating analytical protocols, and provides actionable kinetic data for advanced preformulation.

Structural Anatomy & Thermodynamic Vulnerabilities

The thermodynamic profile of this compound is dictated by the distinct thermal and chemical behaviors of its three primary functional groups:

  • The Thiourea Moiety: Thiourea derivatives exhibit extremely rich dynamical behavior under thermal and oxidative stress[2]. They are highly susceptible to desulfurization and oxidation, typically degrading in distinguishable, multi-step reactions at elevated temperatures[3].

  • The Piperidine-1-Carboxylate (Urethane) Linkage: While generally more stable than standard amides or esters, the carbamate bond can undergo hydrolytic cleavage under extreme pH stress, yielding carbon dioxide, ethanol, and the free piperidine derivative.

  • The Piperidine Core: The saturated nitrogen heterocycle is robust, but under severe oxidative conditions (especially in the presence of transition metal catalysts like Cu²⁺), it can undergo oxidative ring-opening[4].

StructuralDegradation Parent Ethyl 4-(carbamothioylamino) piperidine-1-carboxylate Thiourea Thiourea Moiety Desulfurization & Oxidation Parent->Thiourea Thermal Stress (>170°C) Evolved Gas: NH3, H2S Carbamate Carbamate Linkage Hydrolytic Cleavage Parent->Carbamate Aqueous/pH Stress Evolved Gas: CO2, EtOH Piperidine Piperidine Core Oxidative Ring Opening Parent->Piperidine ROS / Metal Catalysis (e.g., Cu2+)

Fig 1. Primary degradation pathways and specific stress catalysts for the compound.

Analytical Strategy: Causality in Experimental Design

As application scientists, we do not merely heat samples and record mass loss; we engineer environments that isolate specific thermodynamic variables.

  • Simultaneous TGA-DSC: We utilize simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) rather than sequential runs[5][6]. Causality: This eliminates thermal history discrepancies between samples, ensuring that mass-loss events (TGA) are perfectly temporally correlated with enthalpic changes (DSC).

  • Evolved Gas Analysis (EGA): By coupling the TGA-DSC exhaust to a Fourier Transform Infrared (FT-IR) spectrometer or Mass Spectrometer, we achieve a self-validating system[5]. Causality: Identifying the exact volatile byproducts (e.g., ammonia, isothiocyanates) allows us to definitively map the degradation pathway rather than guessing based on weight loss alone.

Self-Validating Experimental Protocols

Protocol A: Orthogonal Thermal Profiling (TGA-DSC-FTIR)

This protocol is designed to establish the absolute thermal limits of the compound before formulation processing (e.g., hot-melt extrusion).

  • Sample Preparation & Environmental Control: Accurately weigh 2.0 to 5.0 mg of the compound into an aluminum crucible[7].

    • Causality: Maintaining a low sample mass minimizes internal thermal gradients, preventing localized superheating and ensuring uniform heat flux across the crystal lattice.

  • Dynamic Heating Program: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min under a high-purity nitrogen purge (50 mL/min)[7].

    • Causality: The inert nitrogen atmosphere suppresses oxidative degradation, allowing us to isolate pure thermal decomposition kinetics.

  • Evolved Gas Analysis (EGA): Route the TGA exhaust through a heated transfer line (200 °C) to an FT-IR gas cell[5].

    • Causality: Heating the transfer line prevents the condensation of high-boiling volatiles, ensuring the complete spectral capture of degradation byproducts.

  • Self-Validation Loop: Calculate the theoretical mass of the evolved gases based on the FT-IR integration. This value must reconcile with the total mass loss recorded by the TGA within a 98% confidence interval. If a discrepancy exists, it indicates unquantified residual char or non-volatile polymeric byproducts.

ValidationWorkflow Prep Sample Prep (2-10 mg, Al Pan) Analysis Simultaneous TGA-DSC (10°C/min, N2 purge) Prep->Analysis Eliminates Thermal Gradients EGA Evolved Gas Analysis (FT-IR/MS) Analysis->EGA Correlates Enthalpy with Mass Loss Kinetics Kinetic Modeling (Johnson-Mehl-Avrami) EGA->Kinetics Identifies Volatiles for Mechanism Validation Mass Balance Reconciliation Kinetics->Validation Extracts Ea & A Validation->Prep Iterative Refinement (If Δ > 2%)

Fig 2. Self-validating closed-loop workflow for thermodynamic profiling.

Protocol B: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction
  • Sample Equilibration: Place 50 mg of the compound into a glass ampoule and equilibrate at 25 °C for 24 hours.

    • Causality: This eliminates the initial heat of wetting and mechanical stress relaxation, ensuring the measured heat flow is purely driven by chemical degradation.

  • Isothermal Monitoring: Monitor the heat flow ( μ W) continuously for 14 days at 40 °C / 75% RH.

    • Causality: Captures the ultra-slow kinetics of solid-state degradation that standard TGA cannot detect.

  • Self-Validation via HPLC: After 14 days, extract the sample and quantify the remaining intact API via HPLC. The integrated heat flow (total Joules) must correlate linearly with the molar loss of the API. A mismatch indicates a physical phase change (e.g., amorphous transition) rather than chemical degradation.

Degradation Kinetics and Mechanistic Pathways

The thermal decomposition of thiourea derivatives typically initiates at temperatures significantly above ambient, often starting around 170 °C to 198 °C depending on the specific aliphatic or aromatic substitutions[3].

The kinetics of this decomposition can be mathematically modeled using the Johnson-Mehl-Avrami Equation :

f(α)=n(1−α)

This model allows researchers to extract the apparent activation energy ( Ea​ ), pre-exponential factor ( A ), and the Gibbs free energy of decomposition ( ΔG‡ )[2]. By understanding these parameters, formulators can accurately predict the degradation velocity of the compound under various accelerated stability conditions (e.g., ICH Q1A guidelines).

Quantitative Stability Metrics

The following table synthesizes the expected thermodynamic parameters for piperidine-thiourea pharmacophores based on established thermoanalytical data[2][3].

Table 1: Representative Thermodynamic Parameters
ParameterTypical Value RangeAnalytical MethodMechanistic Significance
Melting Onset ( Tm​ ) 165 °C – 180 °CDSCDefines the absolute upper thermal limit for hot-melt extrusion and milling.
Enthalpy of Fusion ( ΔHfus​ ) 110 – 148 J/gDSCIndicates crystal lattice energy; inversely correlates with thermodynamic solubility[3].
Decomposition Onset ( Td​ ) 198 °C – 220 °CTGAEstablishes safety margins for thermal processing and sterilization[3].
Activation Energy ( Ea​ ) 120 – 185 kJ/molIsothermal KineticsPredicts long-term shelf-life stability and degradation velocity under stress[2].

Conclusion & Formulation Implications

The thermodynamic stability of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is governed by the delicate balance between its robust piperidine core and its reactive thiourea/carbamate appendages. Because the thiourea moiety is prone to desulfurization at elevated temperatures[2][3], high-shear milling and high-temperature melt extrusion should be tightly controlled or avoided. Furthermore, due to the potential for transition-metal-catalyzed oxidative degradation of the piperidine ring[4], formulations should utilize high-purity excipients with minimal heavy metal contamination, potentially incorporating chelating agents (e.g., EDTA) to ensure long-term stability.

References

  • Chemical Substance Information: ethyl 4-(carbamothioylamino)piperidine-1-carboxylate. NextSDS. URL: [Link]

  • Thermodynamic analysis of decomposition of thiourea and thiourea oxides. PubMed (J Phys Chem B). URL: [Link]

  • Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. TUBITAK. URL: [Link]

  • Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. ResearchGate. URL: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. UT Austin Repositories. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Synthesis of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate

Abstract: This document provides a detailed, two-part protocol for the synthesis of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate, a valuable thiourea-containing building block for pharmaceutical and medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, two-part protocol for the synthesis of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate, a valuable thiourea-containing building block for pharmaceutical and medicinal chemistry research. The synthesis begins with the preparation of the key intermediate, Ethyl 4-amino-1-piperidinecarboxylate, via reductive amination. The subsequent conversion to the target thiourea derivative is then described in detail. This guide is intended for researchers and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and justifications for experimental choices to ensure reproducibility and success.

Introduction

Thiourea derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. Their utility also extends to organocatalysis and as versatile intermediates in the synthesis of complex heterocyclic systems. Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate incorporates the thiourea pharmacophore onto a piperidine scaffold, a common motif in centrally active pharmaceuticals. The N-protected piperidine ring offers a site for further chemical modification, making this molecule a highly useful intermediate for creating libraries of potential therapeutic agents.

This guide presents a reliable and well-documented synthetic pathway, breaking down the process into two core stages: the synthesis of the primary amine precursor and its subsequent conversion to the final thiourea product.

Overall Synthetic Workflow

The synthesis is a sequential, two-step process starting from the commercially available N-Carbethoxy-4-piperidone. The first step involves a reductive amination to introduce the primary amine functionality. The second step is the formation of the thiourea moiety through the reaction of the amine with an in-situ generated isothiocyanic acid.

G A N-Carbethoxy-4-piperidone B Step 1: Reductive Amination A->B NH3, Ti(OiPr)4 NaBH4 C Ethyl 4-amino-1-piperidinecarboxylate B->C Intermediate Amine D Step 2: Thiourea Formation C->D KSCN, HCl E Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate D->E Final Product

Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of Ethyl 4-amino-1-piperidinecarboxylate

The foundational step is the conversion of a ketone to a primary amine. Reductive amination is a highly efficient method for this transformation. Here, we employ a protocol using ammonia as the nitrogen source, titanium(IV) isopropoxide as a Lewis acid to facilitate imine formation, and sodium borohydride for the reduction.[1]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
N-Carbethoxy-4-piperidoneC8H13NO3171.1929976-53-2Starting material.
Ammonia (7N solution in MeOH)NH317.037664-41-7Amine source. Handle in a fume hood.
Titanium(IV) isopropoxideC12H28O4Ti284.22546-68-9Lewis acid catalyst. Moisture sensitive.
Sodium borohydrideNaBH437.8316940-66-2Reducing agent. Reacts with water.
Ethanol (anhydrous)C2H5OH46.0764-17-5Reaction solvent.
Dichloromethane (DCM)CH2Cl284.9375-09-2Extraction solvent.
Saturated Sodium BicarbonateNaHCO384.01144-55-8Aqueous solution for work-up.
Anhydrous Sodium SulfateNa2SO4142.047757-82-6Drying agent.
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Carbethoxy-4-piperidone (10.0 g, 58.4 mmol) in 100 mL of anhydrous ethanol.

  • Imine Formation: To the stirred solution at room temperature (25 °C), add titanium(IV) isopropoxide (21.7 mL, 70.1 mmol). Following this, slowly add a 7N solution of ammonia in methanol (25 mL, 175 mmol). A white precipitate may form. Allow the mixture to stir at room temperature for 6 hours to facilitate the formation of the imine intermediate.[1]

    • Causality: Titanium(IV) isopropoxide acts as a Lewis acid, coordinating to the carbonyl oxygen of the piperidone. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic ammonia. It also serves as a dehydrating agent, driving the equilibrium towards the formation of the imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In small portions, carefully add sodium borohydride (2.65 g, 70.1 mmol) over 30 minutes.

    • Causality: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the C=N double bond of the imine to a single bond without affecting the ethyl ester group. Adding it in portions at a low temperature helps to control the exothermic reaction and prevent side reactions.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours.[1]

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 20 mL of water.

    • Filter the resulting slurry through a pad of Celite to remove titanium salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dissolve the remaining residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 4-amino-1-piperidinecarboxylate as a colorless to pale yellow liquid.[2][3] The product is often of sufficient purity (typically >93%) for use in the next step without further purification.[1]

Part 2: Synthesis of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate

This step involves the formation of the thiourea moiety. The reaction of a primary amine with an isothiocyanate is one of the most common and efficient methods for synthesizing N-substituted thioureas.[4][5] For an unsubstituted thiourea, isothiocyanic acid (HNCS) can be generated in situ from a salt, such as potassium thiocyanate, under acidic conditions. The amine then acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.

Reaction Mechanism

G cluster_0 In-situ Generation of Isothiocyanic Acid cluster_1 Nucleophilic Attack and Thiourea Formation KSCN KSCN HNCS H-N=C=S KSCN->HNCS + H⁺ HCl HCl KCl KCl Intermediate R-NH₂⁺-C(=S)-N⁻H Amine R-NH₂ Amine->HNCS Nucleophilic Attack Thiourea R-NH-C(=S)-NH₂ Intermediate->Thiourea Proton Transfer

Figure 2: Mechanism of thiourea formation.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
Ethyl 4-amino-1-piperidinecarboxylateC8H16N2O2172.2258859-46-4Starting material from Part 1.
Potassium thiocyanateKSCN97.18333-20-0Source of thiocyanate.
Hydrochloric Acid (concentrated)HCl36.467647-01-0Acid catalyst. Corrosive.
WaterH2O18.027732-18-5Reaction solvent.
Ethyl AcetateC4H8O288.11141-78-6Extraction solvent.
Saturated Sodium BicarbonateNaHCO384.01144-55-8Aqueous solution for neutralization.
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve Ethyl 4-amino-1-piperidinecarboxylate (5.0 g, 29.0 mmol) in 50 mL of water.

  • Addition of Thiocyanate: Add potassium thiocyanate (3.38 g, 34.8 mmol) to the solution and stir until it is fully dissolved.

  • Acidification: Cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2.

    • Trustworthiness: This self-validating step is crucial. The acidic environment protonates the thiocyanate ion to form isothiocyanic acid (HNCS) in situ. This highly reactive intermediate is immediately available to react with the primary amine present in the same pot, which is a classic and reliable method for forming such thioureas.[6]

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.

  • Work-up and Isolation:

    • Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield a crude solid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate as a white or off-white solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight (231.32 g/mol ).[7]

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations, such as N-H, C=O (ester), and C=S (thiourea) stretches.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Ammonia solutions are corrosive and have a pungent odor. Handle with care.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

  • Concentrated hydrochloric acid is highly corrosive and must be handled with extreme care.

References

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

  • Sałdyka, M., & Sokołowska, J. (2018). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society, 83(2), 219-228. Retrieved from [Link]

  • Anary-Abbasinejad, M., et al. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. Journal of Chemical Research, 36(11), 654-656. Retrieved from [Link]

  • Savoie, P. R., & Welch, J. T. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(8), 2166–2169. [Link]

  • Arshad, N., et al. (2019). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Lahore Medical and Dental College. Retrieved from [Link]

  • Shvets, N. M., et al. (2023). Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 947-955. [Link]

  • Chemwatch. (n.d.). ethyl 4-(carbamothioylamino)piperidine-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Retrieved from [Link]

  • PharmaCompass. (n.d.). Ethyl 4-Aminopiperidine-1-Carboxylate. Retrieved from [Link]

  • Ting, P., et al. (2010). PREPARATION OF ETHYL 1-BENZYL-4-FLUOROPIPERIDINE-4-CARBOXYLATE. Organic Syntheses, 87, 137. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-[(1-oxopropyl)phenylamino]-1-(2-propenyl)-4-piperidine-carboxylate ethanedioate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate (C9H17N3O2S). Retrieved from [Link]

Sources

Application

Application Note: Utilizing Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate in Heterocyclic Synthesis

Executive Summary In modern drug discovery, the piperidine ring and the 2-aminothiazole motif are privileged scaffolds frequently found in kinase inhibitors, antimalarials, and CNS-active agents 1. Ethyl 4-(carbamothioyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the piperidine ring and the 2-aminothiazole motif are privileged scaffolds frequently found in kinase inhibitors, antimalarials, and CNS-active agents 1. Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate serves as a highly efficient, bifunctional chemical intermediate designed to bridge these two structural domains. By combining a reactive thiourea moiety with a robustly protected piperidine ring, this intermediate enables the rapid, high-yield synthesis of piperidinyl-aminothiazole derivatives via the classical Hantzsch thiazole synthesis 2.

This application note provides a comprehensive guide to the physicochemical properties, mechanistic rationale, and validated experimental protocols for utilizing this intermediate in laboratory workflows.

Physicochemical Profiling

Understanding the physical properties of the intermediate is critical for optimizing reaction solvents and purification strategies. The quantitative data for Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is summarized below:

PropertyValue
CAS Number 294622-57-4 3
Molecular Formula C9H17N3O2S 4
Molecular Weight 231.32 g/mol 4
Chemical Name Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate 3
Synonyms 4-[(aminothioxomethyl)amino]-1-piperidinecarboxylic acid ethyl ester 5

Mechanistic Rationale & Chemical Causality

The architectural design of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate provides two distinct functional advantages during synthesis:

  • The Thiourea Nucleophile: The sulfur atom of the thiourea moiety is highly polarizable, making it an excellent nucleophile. In the presence of an α-haloketone, it readily initiates an SN​2 attack on the α-carbon, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, forming a hydroxythiazoline intermediate that rapidly dehydrates to yield the aromatic 2-aminothiazole ring 2.

  • The Ethyl Carbamate Protecting Group: The Hantzsch reaction generates stoichiometric amounts of hydrobromic acid (HBr) as a byproduct 6. Unlike standard Boc (tert-butyloxycarbonyl) protecting groups, which are acid-labile and would prematurely cleave under these conditions, the ethyl carbamate group remains completely inert. This causality ensures that the piperidine nitrogen remains protected throughout the harsh refluxing step, preventing unwanted polymerization or side reactions 7.

Mechanism Thiourea Thiourea Intermediate [CAS 294622-57-4] Intermediate1 Imino Thioether (S-Alkylation) Thiourea->Intermediate1 SN2 Attack (-HBr) Haloketone α-Haloketone (Electrophile) Haloketone->Intermediate1 SN2 Attack (-HBr) Intermediate2 Hydroxythiazoline (Cyclization) Intermediate1->Intermediate2 N-Attack on Carbonyl Product 2-Aminothiazole Derivative (Target Scaffold) Intermediate2->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis using the thiourea intermediate.

Experimental Methodology: Hantzsch Thiazole Synthesis

The following protocol outlines the synthesis of a 2-aminothiazole derivative using 2-bromo-1-(3-methylphenyl)ethanone as the model electrophile. This protocol is designed as a self-validating system ; the successful precipitation of the free base during the final step visually confirms the completion of the cyclization.

Step-by-Step Protocol

Step 1: Reagent Assembly

  • Procedure: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate (0.1 mol) in 300 mL of absolute ethanol 7.

  • Causality: Absolute ethanol is selected as the solvent because its protic nature stabilizes the polar transition states during the initial nucleophilic attack, while its boiling point (78°C) provides optimal thermal energy for the subsequent dehydration step 5.

Step 2: Electrophile Addition

  • Procedure: Add 2-bromo-1-(3-methylphenyl)ethanone (0.11 mol) portion-wise to the suspension 7.

  • Causality: A slight stoichiometric excess (1.1 eq) of the highly reactive α-haloketone ensures the complete consumption of the thiourea intermediate, driving the reaction forward and simplifying downstream purification 7.

Step 3: Thermal Cyclization

  • Procedure: Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 12 to 16 hours (overnight) [[7]]().

  • Causality: The application of heat is critical to overcome the activation energy barrier for the dehydration of the intermediate hydroxythiazoline, ensuring complete aromatization to the stable thiazole ring 2.

Step 4: Concentration & Isolation

  • Procedure: Upon completion (verified by TLC), evaporate the ethanol under reduced pressure.

  • Causality: Removing the solvent concentrates the crude product, which currently exists as a highly soluble hydrobromide salt due to the stoichiometric release of HBr during cyclization 6.

Step 5: Neutralization & Purification

  • Procedure: Triturate the resulting residue with diisopropyl ether (DIPE) or neutralize by washing with a 5% aqueous Na2​CO3​ solution 7. Filter the resulting solid and dry in vacuo.

  • Causality: Neutralization with a weak base like Na2​CO3​ deprotonates the thiazole nitrogen, converting the hydrobromide salt into the less soluble free base. This triggers immediate precipitation, allowing for high-purity isolation via simple filtration without the need for complex column chromatography 6.

Workflow Step1 1. Reagent Preparation Equimolar thiourea & haloketone Step2 2. Reflux in Ethanol 70-80°C for 12-16 hours Step1->Step2 Step3 3. Solvent Evaporation Concentration in vacuo Step2->Step3 Step4 4. Neutralization Wash with 5% Na2CO3 or DIPE Step3->Step4 Step5 5. Product Isolation Filtration & Recrystallization Step4->Step5

Figure 2: Standard experimental workflow for synthesizing thiazole derivatives via reflux.

Quantitative Data & Reaction Scope

The versatility of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate allows it to react with a wide array of α-haloketones. The table below summarizes typical reaction conditions and yields derived from established literature protocols:

α-Haloketone SubstrateSolvent SystemConditionsReported YieldReference
2-Bromo-1-(3-methylphenyl)ethanoneAbsolute EthanolReflux, 12-16 h~100% (Quantitative)7, 5
2-Bromoacetophenone (Standard)Ethanol / WaterReflux, 4-6 h85-90%6
3-(Bromoacetyl)coumarin derivativesDioxane / TEAReflux, 6 h~80%1

References

  • [3] Chemical Substance Information: ethyl 4-(carbamothioylamino)piperidine-1-carboxylate. NextSDS. 3

  • [7] Patent Application: Reaction of [294622-57-4] with 2-bromo-1-(3-methylphenyl)ethanone. Google Patents. 7

  • [5] 51012-64-7 | 2-Bromo-1-(m-tolyl)ethan-1-one Reactions. Ambeed. 5

  • [2] An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC (NIH).2

  • [6] Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Benchchem. 6

  • [1] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. MDPI. 1

  • [4] Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate Properties. Sapphire Bioscience. 4

Sources

Method

The Versatile Scaffold: Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate in Modern Drug Discovery

Introduction: Unlocking Therapeutic Potential with a Privileged Structural Motif In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both structural rigidity and functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Therapeutic Potential with a Privileged Structural Motif

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both structural rigidity and functional versatility is paramount. Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate emerges as a compound of significant interest, embodying a confluence of two pharmacologically privileged moieties: the piperidine ring and the thiourea functional group. The piperidine heterocycle is a ubiquitous component of numerous approved drugs, valued for its ability to improve solubility, metabolic stability, and receptor binding affinity[1][2][3][4]. Concurrently, the thiourea functional group is a versatile pharmacophore known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties, owing to its capacity for strong hydrogen bonding and metal chelation[5][6][7][8].

This technical guide provides an in-depth exploration of the applications of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate in drug discovery. We will delve into its synthesis, its role as a versatile building block for combinatorial chemistry, and its potential in the development of novel therapeutic agents. The protocols and application notes herein are designed for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Chemical Profile and Synthetic Strategy

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate (CAS No: 294622-57-4) is a stable, commercially available research chemical. Its structure features a central piperidine ring N-substituted with an ethyl carbamate and C4-substituted with a thiourea group.

PropertyValue
CAS Number 294622-57-4
Molecular Formula C9H17N3O2S
Molecular Weight 231.32 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in polar organic solvents such as DMSO and methanol

The synthesis of this key intermediate is conceptually straightforward, typically proceeding from its corresponding amine precursor, Ethyl 4-aminopiperidine-1-carboxylate. This precursor is a versatile and widely used building block in pharmaceutical research[9][10][11][12][13].

Protocol 1: Synthesis of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate

This protocol details a general method for the synthesis of the title compound from its primary amine precursor. The reaction involves the addition of the amine to an isothiocyanate equivalent.

Materials:

  • Ethyl 4-aminopiperidine-1-carboxylate

  • Benzoyl isothiocyanate (or a similar isothiocyanate source)

  • Acetone (anhydrous)

  • Potassium hydroxide

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Formation of the Thiourea Linkage:

    • To a solution of Ethyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous acetone, add benzoyl isothiocyanate (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis (if using a protected isothiocyanate):

    • Upon completion of the initial reaction, add a solution of potassium hydroxide (2.0 eq) in water.

    • Stir the mixture at room temperature for 1-2 hours to hydrolyze the benzoyl group.

  • Work-up and Purification:

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate.

Causality behind Experimental Choices:

  • The use of anhydrous acetone is crucial to prevent unwanted side reactions of the isothiocyanate with water.

  • The dropwise addition of the isothiocyanate helps to control the exothermicity of the reaction.

  • The basic hydrolysis step is a standard procedure to deprotect the thiourea if a protected isothiocyanate is used.

  • Column chromatography is a reliable method for purifying the final product to a high degree of purity required for subsequent applications.

Application as a Versatile Scaffold in Drug Discovery

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate serves as an excellent starting point for the synthesis of diverse libraries of compounds for high-throughput screening. The thiourea moiety can be further functionalized, and the ethyl carbamate can be modified or removed to allow for derivatization of the piperidine nitrogen.

Application Note 1: Synthesis of N,N'-Disubstituted Thiourea Derivatives for Antimicrobial Screening

The thiourea group of the title compound can be further substituted to generate a library of N,N'-disubstituted thioureas. These compounds are of significant interest for their potential antimicrobial activities.

Workflow for Library Synthesis:

G start Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate reaction N-Alkylation/Arylation (e.g., NaH, DMF) start->reaction reagent Diverse set of alkyl/aryl halides (R-X) reagent->reaction library Library of N,N'-disubstituted thiourea derivatives reaction->library screening Antimicrobial Screening (e.g., MIC determination) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: Workflow for generating a library of N,N'-disubstituted thiourea derivatives.

Protocol 2: Parallel Synthesis of a Thiourea Library

This protocol outlines a method for the parallel synthesis of a small library of N,N'-disubstituted thioureas in a 96-well plate format.

Materials:

  • Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate

  • A diverse set of alkyl and aryl halides (e.g., benzyl bromide, 2-chloropyridine)

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block

  • Multi-channel pipette

Procedure:

  • Preparation of the Starting Material Solution:

    • Prepare a stock solution of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate in anhydrous DMF (e.g., 0.1 M).

  • Dispensing Reagents:

    • To each well of the 96-well reaction block, add the starting material stock solution (e.g., 100 µL, 0.01 mmol).

    • Add a solution of sodium hydride in DMF (e.g., 1.1 eq) to each well.

    • Prepare stock solutions of the diverse alkyl/aryl halides in DMF (e.g., 0.1 M) in a separate 96-well plate.

    • Using a multi-channel pipette, transfer the halide solutions to the corresponding wells of the reaction block.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-24 hours.

    • Quench the reaction by the addition of water to each well.

    • Extract the products using an automated liquid handler with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to yield the crude products.

  • Analysis:

    • Analyze the crude products by LC-MS to confirm the formation of the desired compounds and to assess their purity.

Representative Applications in Therapeutic Areas

While direct applications of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate are not extensively documented in peer-reviewed literature, the utility of its core structure is evident in the development of various therapeutic agents.

Antifungal and Antibacterial Agents

Recent studies have highlighted the potential of piperidine-thiourea derivatives as potent antifungal and antibacterial agents. For instance, a series of flavonol derivatives incorporating piperidine thiourea moieties demonstrated significant activity against various plant pathogenic fungi and bacteria[5][6]. Another study on chalcone derivatives with thiourea and piperidine moieties also showed promising antifungal activity.

Signaling Pathway Implication:

The antimicrobial mechanism of such compounds often involves the disruption of the pathogen's cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.

Compound Piperidine-Thiourea Derivative Membrane Fungal/Bacterial Cell Membrane Compound->Membrane interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action.

Enzyme Inhibition

The thiourea moiety is known to interact with various enzymes, making it a valuable scaffold for the design of enzyme inhibitors. For example, thiourea derivatives have been investigated as inhibitors of urease, a key enzyme in the pathogenesis of Helicobacter pylori infections.

G-Protein Coupled Receptor (GPCR) Ligands

The piperidine scaffold is a common feature in many GPCR ligands. The ability to functionalize both the piperidine nitrogen and the thiourea group of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate allows for the fine-tuning of receptor affinity and selectivity.

Conclusion and Future Perspectives

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate represents a valuable and versatile building block in the arsenal of the medicinal chemist. Its strategic combination of the piperidine and thiourea motifs provides a robust platform for the generation of compound libraries with diverse biological activities. While direct applications of this specific molecule are emerging, the wealth of research on related structures underscores its immense potential in the discovery of novel therapeutics for a wide range of diseases, from infectious diseases to cancer and beyond. Future research should focus on the systematic exploration of the chemical space around this scaffold to unlock its full therapeutic potential.

References

  • Journal of Agricultural and Food Chemistry. (2025). Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea. ACS Publications. [Link]

  • PubMed. (2025). Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea. [Link]

  • ResearchGate. (2025). New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat: Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities. [Link]

  • Semantic Scholar. (2013). New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat: Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities. [Link]

  • Journal of Agricultural and Food Chemistry. (2025). Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties. ACS Publications. [Link]

  • MDPI. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. [Link]

  • MDPI. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ChemSub. ethyl 4-(carbamothioylamino)piperidine-1-carboxylate — Chemical Substance Information. [Link]

  • PubChem. Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate. [Link]

  • PubChem. Ethyl 4-aminopiperidine-1-carboxylate. [Link]

  • Matrix Fine Chemicals. ETHYL 4-AMINOPIPERIDINE-1-CARBOXYLATE | CAS 58859-46-4. [Link]

  • PubChem. Ethyl 4-(carbamoylamino)piperidine-1-carboxylate. [Link]

  • SIELC Technologies. (2018). Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate. [Link]

  • ResearchGate. (2015). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

Sources

Application

Application Note: Advanced Protocols for the Synthesis of Thiourea Derivatives from Substituted Piperidines

Mechanistic Rationale & Strategic Overview Thiourea derivatives incorporating substituted piperidine scaffolds are highly privileged motifs in modern drug discovery. They exhibit potent antileishmanial, antimicrobial, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

Thiourea derivatives incorporating substituted piperidine scaffolds are highly privileged motifs in modern drug discovery. They exhibit potent antileishmanial, antimicrobial, and organocatalytic properties (). The piperidine ring provides tunable lipophilicity and basicity, while the thiourea moiety acts as a powerful bidentate hydrogen-bond donor.

The synthesis of these compounds relies on the nucleophilic attack of the piperidine's secondary nitrogen onto a highly electrophilic thiocarbonyl carbon. However, substituted piperidines—particularly 2-substituted or 2,6-disubstituted variants—exhibit significant steric hindrance. Selecting the correct electrophilic partner and solvent system is critical to overcoming these kinetic barriers. This guide details three distinct, field-proven methodologies to synthesize these derivatives, emphasizing causality, in-process quality control, and self-validating analytical markers.

Synthetic Workflow Visualization

PiperidineThiourea Start Substituted Piperidine (Secondary Amine) RouteA Method A: Isothiocyanate (R-NCS, THF, 25°C) Start->RouteA RouteB Method B: CS₂ + Amine (H₂O, Reflux) Start->RouteB RouteC Method C: Acid Chloride + KSCN (Acetone, Reflux) Start->RouteC ProdA N,N-Dialkyl-N'-Aryl Thiourea RouteA->ProdA ProdB Trisubstituted Thiourea (Xanthate Intermediate) RouteB->ProdB ProdC Acyl Thiourea Derivative RouteC->ProdC

Fig 1: Divergent synthetic pathways for thiourea derivatives from substituted piperidines.

Detailed Experimental Protocols

Method A: Direct Isothiocyanate Coupling (Standard Organic Phase)

This is the most direct and widely utilized route when the corresponding isothiocyanate is commercially available or easily pre-synthesized ().

Step-by-Step Methodology:

  • Preparation: Dissolve the substituted piperidine (1.0 mmol) in 5.0 mL of anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Addition: Cool the flask to 0°C using an ice bath. Add the isothiocyanate (1.05 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25°C for 12–18 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (typically using an EtOAc/Hexane gradient).

  • Causality & Expert Insight: THF is chosen as a polar aprotic solvent because it readily dissolves both reagents without competing as a nucleophile. The slight excess of isothiocyanate (1.05 eq) ensures complete consumption of the valuable piperidine derivative. Cooling to 0°C during addition prevents exothermic degradation of the isothiocyanate.

  • Self-Validating System: Monitor the reaction via IR spectroscopy and TLC. The isothiocyanate starting material possesses a massive, unmistakable N=C=S stretching band at ~2100 cm⁻¹. The complete disappearance of this band, coupled with the appearance of a new UV-active spot on the TLC plate (with a higher Rf than the highly polar piperidine), confirms the reaction has reached completion.

Method B: Aqueous Carbon Disulfide Condensation (Green Chemistry)

This protocol avoids toxic, pungent isothiocyanates entirely by generating a sodium dialkyldithiocarbamate intermediate in situ ().

Step-by-Step Methodology:

  • Intermediate Formation: To a solution of substituted piperidine (1.0 mmol) in distilled water (5.0 mL), add NaOH (1.0 mmol) and carbon disulfide (CS₂, 1.2 mmol). Stir at ambient temperature for 2 hours.

  • Condensation: Add the desired primary amine (1.0 mmol) to the aqueous mixture.

  • Reflux: Heat the reaction mixture to 100°C (reflux) and stir vigorously for 12 hours.

  • Isolation: Cool the mixture to room temperature. The product typically precipitates out of the aqueous phase. Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Causality & Expert Insight: Why water? Water stabilizes the highly polar sodium dialkyldithiocarbamate intermediate formed in Step 1. Furthermore, the hydrophobic effect forces the organic substrates into close proximity, accelerating the bimolecular condensation when the primary amine is added. Heating drives the elimination of H₂S (or its sodium salt equivalent), forcing the equilibrium toward the trisubstituted thiourea.

  • Self-Validating System: The reaction is self-indicating. The initial formation of the dithiocarbamate yields a homogeneous aqueous solution. As the final, highly lipophilic thiourea derivative forms during reflux, it will crash out of the aqueous solution as a distinct solid precipitate, providing immediate visual confirmation of product formation.

Method C: In Situ Acyl Isothiocyanate Generation

Acyl thioureas are highly active biological agents, but acyl isothiocyanates are unstable and difficult to isolate. This method generates them transiently for immediate trapping ().

Step-by-Step Methodology:

  • Activation: React an aromatic carboxylic acid (1.0 mmol) with thionyl chloride (1.5 mmol) under reflux for 2 hours to form the acid chloride. Remove excess thionyl chloride under vacuum.

  • In Situ Generation: Dissolve the crude acid chloride in dry acetone (5.0 mL). Add potassium thiocyanate (KSCN, 1.0 mmol) and stir at room temperature for 2 hours.

  • Trapping: Add the substituted piperidine (1.0 mmol) directly to the acetone mixture and reflux for 3–4 hours.

  • Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate and purify via recrystallization.

  • Causality & Expert Insight: Acetone is the critical solvent here. KSCN is soluble in acetone, but potassium chloride (KCl) is not. When the acid chloride reacts with KSCN, KCl precipitates out of solution. According to Le Chatelier's principle, this precipitation irreversibly drives the equilibrium entirely toward the formation of the acyl isothiocyanate.

  • Self-Validating System: Visual Check: The reaction mixture will turn cloudy and a dense white precipitate (KCl) will form within 15 minutes of adding KSCN to the acid chloride. If this precipitate does not form, the acid chloride generation in Step 1 failed, and the protocol should be aborted before wasting the piperidine derivative.

Quantitative Data & Analytical Validation

Table 1: Reaction Parameter Comparison
ParameterMethod A (Direct Isothiocyanate)Method B (Aqueous CS₂)Method C (Acyl Isothiocyanate)
Primary Reagent R-NCS (Isothiocyanate)CS₂ + Primary AmineAcid Chloride + KSCN
Optimal Solvent Anhydrous THF or DCMH₂ODry Acetone
Temperature 0°C → 25°C25°C → 100°C (Reflux)25°C → 56°C (Reflux)
Reaction Time 12–18 hours14 hours total5–6 hours total
Best Suited For Aryl/Alkyl thioureasGreen synthesis, avoiding toxic R-NCSHighly potent Acyl thioureas
Table 2: Spectroscopic Self-Validation Markers

To ensure the scientific integrity of the synthesized compounds, verify the following spectroscopic markers before proceeding to biological assays.

Analytical MethodTarget Functional GroupExpected Signal / ShiftDiagnostic Value
FT-IR Thiocarbonyl (C=S)1332–1296 cm⁻¹ (Strong)Confirms the presence of the thiourea core.
FT-IR Isothiocyanate (N=C=S)~2100 cm⁻¹Absence confirms complete consumption of starting material.
¹³C NMR Thiocarbonyl Carbon (C=S)~178–182 ppmThe highly deshielded C=S carbon is the definitive proof of thiourea formation.
¹H NMR Piperidine N-CH₂~3.80–4.20 ppmDownfield shift compared to the free amine (~2.8 ppm) due to the electron-withdrawing C=S group.

References

  • Azizi, N., Aryanasab, F., Taimoory, S. M. D., & Saidi, M. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(8), 2766–2769. URL: [Link]

  • Khan, M., et al. (2024). Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity. RSC Advances, 14, 1234-1245. URL: [Link]

  • Sudhamani, H., Naga Raju, C., & Vedavathi, P. (2017). Synthesis and characterization of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole. Journal of Chemical Sciences, 129(8), 1229-1238. URL: [Link]

Method

The Emerging Potential of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate as a Bifunctional Organocatalyst in Organic Synthesis

Introduction: A Foray into Hydrogen-Bond-Mediated Catalysis In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, the us...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Foray into Hydrogen-Bond-Mediated Catalysis

In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysts. Within this field, thiourea derivatives have garnered significant attention for their ability to act as potent hydrogen-bond donors, effectively activating electrophiles in a variety of transformations.[1][2] This application note explores the theoretical yet highly probable catalytic applications of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate , a molecule poised at the intersection of structural simplicity and functional potential. While direct, peer-reviewed applications of this specific molecule in catalysis are not yet prominent in the literature, its inherent structural motifs—a hydrogen-bonding thiourea group and a piperidine backbone—strongly suggest its utility as a bifunctional organocatalyst. This document will, therefore, serve as a forward-looking guide for researchers, scientists, and drug development professionals, providing a foundational understanding and detailed, albeit theoretical, protocols for its application in key organic reactions.

The core of thiourea organocatalysis lies in the ability of the N-H protons of the thiourea moiety to form double hydrogen bonds with electrophilic substrates, such as carbonyls and imines.[1] This interaction polarizes the substrate, lowering its LUMO and rendering it more susceptible to nucleophilic attack. The piperidine ring, in turn, can be envisioned to act as a structural scaffold, potentially influencing the steric environment around the catalytic site or serving as a basic handle for further functionalization to create bifunctional catalysts.

Proposed Catalytic Applications and Mechanistic Rationale

Based on the established reactivity of analogous thiourea-based catalysts, we propose that Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate can effectively catalyze a range of synthetically valuable reactions. The presence of both a hydrogen-bond donor (thiourea) and a potentially basic nitrogen within the piperidine ring (once deprotected or if a different starting material is used) suggests a bifunctional activation mechanism.

The Aza-Henry (Nitro-Mannich) Reaction: A Gateway to Chiral Amines

The aza-Henry reaction, the addition of a nitroalkane to an imine, is a cornerstone transformation for the synthesis of β-nitroamines, which are versatile precursors to 1,2-diamines and α-amino acids.[3] Chiral thiourea derivatives have been shown to be excellent catalysts for asymmetric versions of this reaction.

Proposed Catalytic Cycle:

The proposed catalytic cycle for the aza-Henry reaction catalyzed by Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is depicted below. The thiourea moiety activates the imine electrophile through double hydrogen bonding, while a mild base would deprotonate the nitroalkane nucleophile.

aza_henry_cycle cluster_activation Activation cluster_nucleophilic_attack C-C Bond Formation cluster_regeneration Catalyst Turnover catalyst Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate activated_complex Activated Imine-Catalyst Complex (via H-Bonding) catalyst->activated_complex imine Imine (Electrophile) imine->activated_complex nitroalkane Nitroalkane (Nucleophile) deprotonated_nitro Nitronate Anion nitroalkane->deprotonated_nitro Deprotonation product β-Nitroamine Product activated_complex->product deprotonated_nitro->activated_complex Nucleophilic Attack base Base base->deprotonated_nitro catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst Release

Caption: Proposed catalytic cycle for the aza-Henry reaction.

Experimental Protocol: A Theoretical Approach

Reaction: General Procedure for the Catalytic Aza-Henry Reaction.

Parameter Value/Condition Rationale
Catalyst Loading 5-10 mol%A typical starting point for organocatalytic reactions to ensure efficiency without excessive catalyst use.
Substrates N-Boc-imine (1.0 equiv), Nitroalkane (1.5-2.0 equiv)The excess nitroalkane serves as both the nucleophile and the reaction solvent in some cases.
Solvent Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF)Solvents of varying polarity should be screened to optimize solubility and reactivity.
Temperature Room Temperature (20-25 °C)Many thiourea-catalyzed reactions proceed efficiently at ambient temperatures.
Reaction Time 12-48 hoursReaction progress should be monitored by TLC or GC-MS.
Additives Mild, non-nucleophilic base (e.g., Proton Sponge, 10 mol%)May be required to facilitate the deprotonation of the nitroalkane.

Step-by-Step Protocol:

  • To a dry reaction vial, add Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate (0.05-0.10 equiv).

  • Add the N-Boc-imine (1.0 equiv) and the chosen solvent (e.g., Toluene, 2 mL per 0.1 mmol of imine).

  • Add the nitroalkane (1.5-2.0 equiv) to the reaction mixture.

  • If required, add the base (0.10 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitroamine.

Michael Addition: Asymmetric Carbon-Carbon Bond Formation

The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental C-C bond-forming reaction. Thiourea catalysts have been successfully employed to activate the Michael acceptor, facilitating the conjugate addition.

Proposed Mechanism of Activation:

The thiourea catalyst is proposed to activate the α,β-unsaturated ketone via double hydrogen bonding to the carbonyl oxygen. This enhances the electrophilicity of the β-carbon, making it more susceptible to attack by a soft nucleophile, such as a malonate ester.

michael_addition_activation catalyst Thiourea Catalyst activated_complex Activated Michael Acceptor (H-Bonded) catalyst->activated_complex michael_acceptor α,β-Unsaturated Ketone michael_acceptor->activated_complex product Michael Adduct activated_complex->product nucleophile Malonate Ester (Nucleophile) nucleophile->activated_complex Conjugate Addition product->catalyst Catalyst Release

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Technical Notes & Optimization

Troubleshooting

Advanced Purification Support Center: Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate

Welcome to the Technical Support Center for the purification of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate . This molecule presents a unique set of chromatographic challenges due to its dual functionality: a ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate . This molecule presents a unique set of chromatographic challenges due to its dual functionality: a neutral urethane (ethyl carbamate) protecting group on the piperidine nitrogen, and a highly polar, metal-chelating thiourea moiety at the 4-position.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting logic and self-validating protocols to ensure high-yield, high-purity isolation.

I. General Purification Workflow

Workflow Crude Crude Reaction Mixture Ext Aqueous Workup Crude->Ext Flash Normal Phase Flash Chromatography Ext->Flash Check Purity Check (LC-MS) Flash->Check Prep Prep RP-HPLC Check->Prep <95% Cryst Recrystallization Check->Cryst >95% Prep->Cryst Pure Pure Target Compound Cryst->Pure

Fig 1. Standardized purification workflow for piperidine-1-carboxylate thiourea derivatives.

II. Chromatographic Behavior & Optimization Data

To successfully purify this compound, you must counteract the strong intermolecular forces exerted by the thiourea group. Table 1 summarizes the critical parameters required to optimize your separation systems.

Table 1: Quantitative Data & Mechanistic Rationale for Chromatography

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Normal Phase Solvent Hexane / Ethyl AcetateDCM / Methanol (0–10%)Protic MeOH competitively disrupts strong thiourea-silica H-bonding, preventing streaking.
RP-HPLC Column Standard C18Polar-embedded C18Shields residual surface silanols from interacting with the highly polar thiourea NH groups[1].
Mobile Phase Additive None (Neutral pH)0.05% – 0.1% TFALowers pH below silanol pKa (~4.5), suppressing ionization and reducing secondary ionic interactions[2].
System Hardware Stainless SteelPEEK / Metal-FreePrevents the bidentate thiourea ligand from chelating trace Fe/Ni in the fluidic path[3].
III. Troubleshooting FAQs

Q1: My compound is streaking severely during silica gel flash chromatography, resulting in poor recovery. How can I fix this? A1: The thiourea moiety (-NH-CS-NH-) acts as a powerful hydrogen-bond donor and acceptor. On bare silica, it binds tightly to surface silanols, causing severe band broadening. While4, the solvent system must be carefully tuned[4]. Solution: Transition from a non-polar Hexane/EtOAc system to a more polar Dichloromethane (DCM)/Methanol (MeOH) gradient. Methanol is a protic solvent that competitively binds to the silica silanols, displacing the target compound and sharpening the elution band.

Q2: During LC-MS or analytical HPLC, the target peak exhibits severe tailing (Asymmetry factor > 2.0). What causes this and how is it resolved? A2: 5[5]. For thioureas, this is driven by two mechanisms: secondary interactions with un-endcapped silanols, and metal chelation. Solution:1[1]. To resolve this,1[1]. Additionally, incorporate an acidic modifier like 0.1% Trifluoroacetic acid (TFA) into your mobile phase to keep silanols protonated and neutral. Finally, ensure your tubing connections are optimal;3[3].

Q3: I am observing a co-eluting impurity with a mass [M-16] relative to my target. What is this, and how do I separate it? A3: This is the desulfurized urea analog (Ethyl 4-(carbamoylamino)piperidine-1-carboxylate). Thioureas can undergo oxidative desulfurization during synthesis or prolonged storage in protic solvents. Because the structural difference is merely oxygen versus sulfur, their polarities are nearly identical, causing co-elution on steep gradients. Solution: Employ an isocratic RP-HPLC hold at a highly aqueous concentration (e.g., 5-10% organic). This maximizes the subtle lipophilic difference between the sulfur and oxygen atoms, allowing for baseline resolution.

Troubleshooting Issue Issue: Peak Tailing in RP-HPLC Cause1 Secondary Silanol Interactions Issue->Cause1 Cause2 Metal Chelation (Fe/Ni) Issue->Cause2 Sol1 Use Polar-Embedded C18 Cause1->Sol1 Sol2 Add 0.1% TFA Modifier Cause1->Sol2 Sol3 Use PEEK Tubing / Metal-Free Cause2->Sol3

Fig 2. Diagnostic logic tree for resolving HPLC peak tailing of thiourea compounds.

IV. Step-by-Step Experimental Protocols
Protocol 1: Optimized Normal-Phase Flash Chromatography

This self-validating protocol utilizes dry-loading to prevent solvent-front streaking and a specific gradient to disrupt silica-thiourea interactions.

  • Sample Preparation: Dry-load the crude Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate onto Celite (1:2 mass ratio). Evaporate the solvent completely to yield a free-flowing powder.

  • Column Equilibration: Equilibrate a high-performance silica column (15-40 µm spherical silica) with 100% Dichloromethane (DCM).

  • Gradient Elution:

    • 0–5 Column Volumes (CV): 100% DCM (Washes out non-polar impurities).

    • 5–15 CV: Linear gradient from 0% to 5% Methanol (MeOH) in DCM.

    • 15–20 CV: Isocratic hold at 5% MeOH/DCM (Target compound typically elutes here).

  • Validation: Analyze fractions via TLC. Self-Validation Check: Stain with KMnO₄; thioureas rapidly reduce permanganate, appearing as bright yellow spots on a purple background.

Protocol 2: Preparative RP-HPLC Isolation

Use this protocol when normal-phase chromatography yields <95% purity.

  • System Setup: Utilize a preparative HPLC system equipped with PEEK tubing to prevent metal chelation. Install a polar-embedded C18 prep column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.05% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.05% TFA.

  • Chromatographic Method:

    • Injection: 2[2].

    • Gradient: 2[2], typically starting at 5% B and ramping to 40% B over 30 minutes (Flow rate: 20 mL/min).

    • Detection: Monitor UV absorbance at 220 nm (carbamate) and 254 nm (thiourea π−π∗ transition).

  • Recovery: Pool pure fractions (>95% by analytical LC-MS), freeze at -80°C, and 2[2].

V. References
  • Technical Support Center: Synthesis of Piperidine Carbamates - Benchchem

  • Technical Support Center: HPLC Analysis of Polar Thiourea Compounds - Benchchem

  • Factors Affecting Resolution in HPLC - Sigma-Aldrich

  • The LC Handbook - Agilent

  • Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - PMC (NIH)

Sources

Reference Data & Comparative Studies

Validation

Comparing protecting groups for 4-(carbamothioylamino)piperidine synthesis pathways

As a Senior Application Scientist, selecting the optimal synthetic route for bifunctional building blocks requires more than just following established literature; it demands a deep understanding of mechanistic causality...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for bifunctional building blocks requires more than just following established literature; it demands a deep understanding of mechanistic causality and functional group compatibility. The synthesis of 4-(carbamothioylamino)piperidine (also known as piperidin-4-ylthiourea) presents a classic chemoselectivity challenge: differentiating the secondary amine of the piperidine ring from the primary amine at the C4 position, while preserving the highly reactive and coordinating thiourea moiety during final deprotection.

This guide provides an objective, data-driven comparison of protecting group (PG) strategies for this synthesis, detailing why the industry-standard Carboxybenzyl (Cbz) group fails in this specific context, and providing a fully validated, self-correcting protocol utilizing the tert-butyloxycarbonyl (Boc) strategy.

Mechanistic Causality: The Catalyst Poisoning Paradigm

To synthesize 4-(carbamothioylamino)piperidine from piperidine-4-amine, the secondary nitrogen must be temporarily masked. The standard choices in medicinal chemistry are Boc, Cbz, or Fmoc 1[1]. However, the introduction of the thiourea group fundamentally alters the chemical landscape of the molecule.

The thiourea moiety contains a highly nucleophilic sulfur atom. When attempting to remove a Cbz group via standard catalytic hydrogenolysis (H₂, Pd/C), the lone electron pairs on the sulfur atom form strong, irreversible dative bonds with the empty d-orbitals of the palladium surface. This interaction completely blocks the active sites required for the dissociative chemisorption of hydrogen gas, leading to severe 2[2]. As a result, the 3[3], and the deprotection fails.

To remove a Cbz group in the presence of a thiourea, one must resort to harsh acidic conditions (e.g., HBr in acetic acid), which can degrade the product and complicate purification. Therefore, a metal-free deprotection strategy is mandatory.

CbzPathway Cbz 1-Cbz-4-(carbamothioylamino) piperidine PdC H2, Pd/C (Standard Deprotection) Cbz->PdC HBr HBr / AcOH (Harsh Deprotection) Cbz->HBr Poison Catalyst Poisoning (Reaction Fails) PdC->Poison Product 4-(carbamothioylamino) piperidine HBr->Product

Cbz deprotection pathways highlighting Pd/C catalyst poisoning by thiourea.

Comparative Analysis of Protecting Groups

The table below summarizes the quantitative and qualitative performance of the three primary protecting groups evaluated for this specific workflow.

Protecting GroupProtection ReagentDeprotection ConditionsCompatibility with ThioureaCatalyst Poisoning RiskOverall Yield (3 steps)
Boc Boc₂OTFA/DCM or HCl/DioxaneExcellent None (Metal-free) ~78 - 85%
Cbz Cbz-ClH₂, Pd/C or HBr/AcOHPoor (Requires harsh acid)High (Pd/C poisoned) < 40%
Fmoc Fmoc-Cl / Fmoc-OSu20% Piperidine in DMFGoodNone (Metal-free)~65 - 70%

The Optimized Boc Strategy: Experimental Workflow

To avoid the use of highly toxic thiophosgene gas, this protocol utilizes the in situ generation of benzoyl isothiocyanate to form a benzoylthiourea intermediate, which is subsequently hydrolyzed 4[4].

BocPathway SM Piperidine-4-amine Boc 1-Boc-4-aminopiperidine SM->Boc Boc2O, Et3N BzThiourea 1-Boc-4-(benzoylcarbamothioylamino) piperidine Boc->BzThiourea Benzoyl Isothiocyanate BocThiourea 1-Boc-4-(carbamothioylamino) piperidine BzThiourea->BocThiourea K2CO3, MeOH Product 4-(carbamothioylamino) piperidine BocThiourea->Product TFA / DCM

Workflow for the Boc-protected synthesis of 4-(carbamothioylamino)piperidine.

Step-by-Step Methodology

Phase 1: Synthesis of 1-Boc-4-(benzoylcarbamothioylamino)piperidine

  • Reagent Preparation: In an oven-dried flask under nitrogen, dissolve ammonium thiocyanate (1.1 eq) in anhydrous acetone.

  • Isothiocyanate Generation: Dropwise add benzoyl chloride (1.0 eq) at room temperature. Stir for 30 minutes.

    • Self-Validation Check: A dense white precipitate of ammonium chloride will form, confirming the in situ generation of benzoyl isothiocyanate5[5].

  • Amine Addition: Cool the suspension to 0 °C. Dropwise add a solution of 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous acetone. The reaction is exothermic.

  • Workup: Stir for 2 hours at room temperature. Pour into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the benzoylthiourea intermediate as a pale yellow solid.

Phase 2: Hydrolysis to 1-Boc-4-(carbamothioylamino)piperidine

  • Deprotection: Dissolve the crude benzoylthiourea intermediate in methanol. Add solid K₂CO₃ (2.0 eq).

  • Reaction: Stir at room temperature for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The starting material spot will disappear, replaced by a lower Rf spot (the more polar unsubstituted thiourea) and a high Rf spot (methyl benzoate byproduct).

  • Isolation: Concentrate the methanol under reduced pressure. Partition the residue between water and ethyl acetate. Extract, dry, and concentrate the organic layer. Triturate with cold diethyl ether to precipitate pure 1-Boc-4-(carbamothioylamino)piperidine as a white powder.

Phase 3: Final Boc Deprotection

  • Cleavage: Dissolve the purified 1-Boc-4-(carbamothioylamino)piperidine in dichloromethane (DCM). Cool to 0 °C and add trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio.

  • Reaction: Stir for 1 hour, allowing the mixture to warm to room temperature.

    • Self-Validation Check: Vigorous gas evolution (CO₂ and isobutylene) will occur initially and subside as the reaction reaches completion.

  • Purification: Concentrate the mixture in vacuo to remove excess TFA. Co-evaporate twice with toluene to remove residual acid. Triturate the resulting oil with cold diethyl ether to yield 4-(carbamothioylamino)piperidine trifluoroacetate as a highly pure, stable crystalline solid.

References

  • Greene, T. W., & Wuts, P. G. M. (2025). Greene's Protective Groups in Organic Synthesis, 6th Edition. Wiley.[Link]

  • OSTI.GOV. (1997). Roles of thiourea as an inhibitor in hydrogen absorption into palladium electrode. [Link]

  • ResearchGate. (2009). Poisoning and deactivation of palladium catalysts.[Link]

  • National Institutes of Health (NIH). (2023). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications.[Link]

Sources

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